molecular formula C17H22FN5O2 B2960146 (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034394-01-7

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2960146
CAS No.: 2034394-01-7
M. Wt: 347.394
InChI Key: SFVZSVGXUYBUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a multifaceted chemical with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structural components make it a valuable subject for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis of (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone typically involves the combination of its constituent parts through controlled reactions. The synthetic routes may involve:

  • Nucleophilic substitution reactions, where (6-ethyl-5-fluoropyrimidin-4-yl) is activated to react with pyrrolidine.

  • Condensation reactions to form the methanone bridge between the pyrrolidinyl and pyrazolyl groups.

  • Precision in controlling reaction conditions like temperature, pressure, and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production scales up these reactions with optimized parameters, ensuring consistency and cost-effectiveness. Techniques such as continuous flow reactors may be employed to handle larger quantities while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

  • Oxidation

    It can participate in oxidation reactions, potentially modifying the pyrrolidinyl or pyrazolyl groups.

  • Reduction

    Reduction reactions might alter the functional groups attached to the pyrrolidinyl or pyrazolyl moieties.

  • Substitution

    Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidinyl and pyrazolyl rings.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often require precise temperature control and inert atmospheres.

Major Products

Products of these reactions include modified analogs of the original compound, with alterations in the pyrrolidinyl, pyrazolyl, or pyrimidinyl groups, leading to compounds with potentially different or enhanced properties.

Scientific Research Applications

The compound finds extensive use in scientific research due to its versatile properties:

  • Chemistry

    It serves as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology

    Studies often explore its interaction with biological molecules, investigating its potential as a biochemical probe.

  • Medicine

  • Industry

    Industrial applications may involve its use in material science, particularly in the development of novel polymers or as a catalyst in certain reactions.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets. Its structure enables it to bind with high affinity to particular enzymes or receptors, influencing their activity. Pathways involved may include modulation of enzyme activity, receptor binding, and alteration of signaling pathways. Understanding these interactions at the molecular level is crucial for developing its applications in medicine and biology.

Comparison with Similar Compounds

In comparison to other similar compounds, (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone stands out due to its unique combination of structural elements. For instance, the presence of both pyrrolidinyl and pyrazolyl groups in a single molecule provides a distinct set of chemical and biological properties not found in similar compounds such as (6-ethyl-5-fluoropyrimidin-4-yl)hydroxypyrrolidinone or trimethylpyrazolylmethanone analogs.

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O2/c1-5-13-15(18)16(20-9-19-13)25-12-6-7-23(8-12)17(24)14-10(2)21-22(4)11(14)3/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVZSVGXUYBUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N(N=C3C)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.